

Computational Insights into Thiophen-3-ol: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Thiophen-3-ol

Cat. No.: B168786

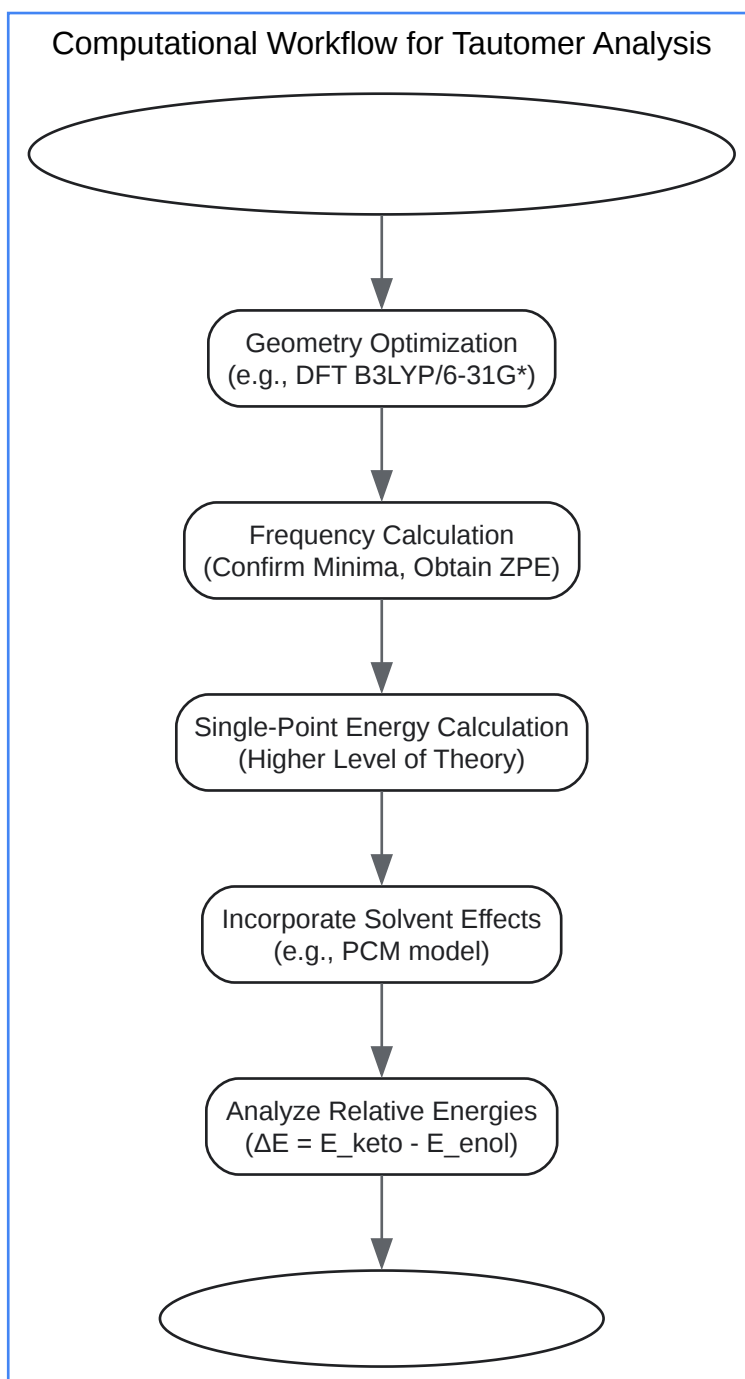
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For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties of heterocyclic compounds is paramount. **Thiophen-3-ol**, a sulfur-containing aromatic alcohol, presents a compelling case study in tautomerism and reactivity, making it a molecule of significant interest. This guide provides a comparative analysis of **thiophen-3-ol** and its tautomeric form, thiophen-3(2H)-one, supported by data from computational studies and density functional theory (DFT) analysis. We also draw comparisons with other relevant thiophene derivatives to provide a broader context for its potential applications.

Tautomeric Equilibrium: A Defining Feature

A critical aspect of **thiophen-3-ol**'s chemistry is its existence in a tautomeric equilibrium with its keto form, thiophen-3(2H)-one. Computational studies on analogous hydroxythiophenes and related heterocyclic systems indicate that the relative stability of these two forms is influenced by the solvent environment. While specific computational data for the parent **thiophen-3-ol** is not readily available in the reviewed literature, studies on substituted 3-hydroxythiophenes suggest a solvent-dependent equilibrium. It has been noted that the enol (hydroxy) form is often more stable in many contexts, a characteristic that distinguishes it from some other heterocyclic systems.

To illustrate the tautomeric relationship, the following workflow diagram outlines the computational investigation process for determining the relative stability of such tautomers.



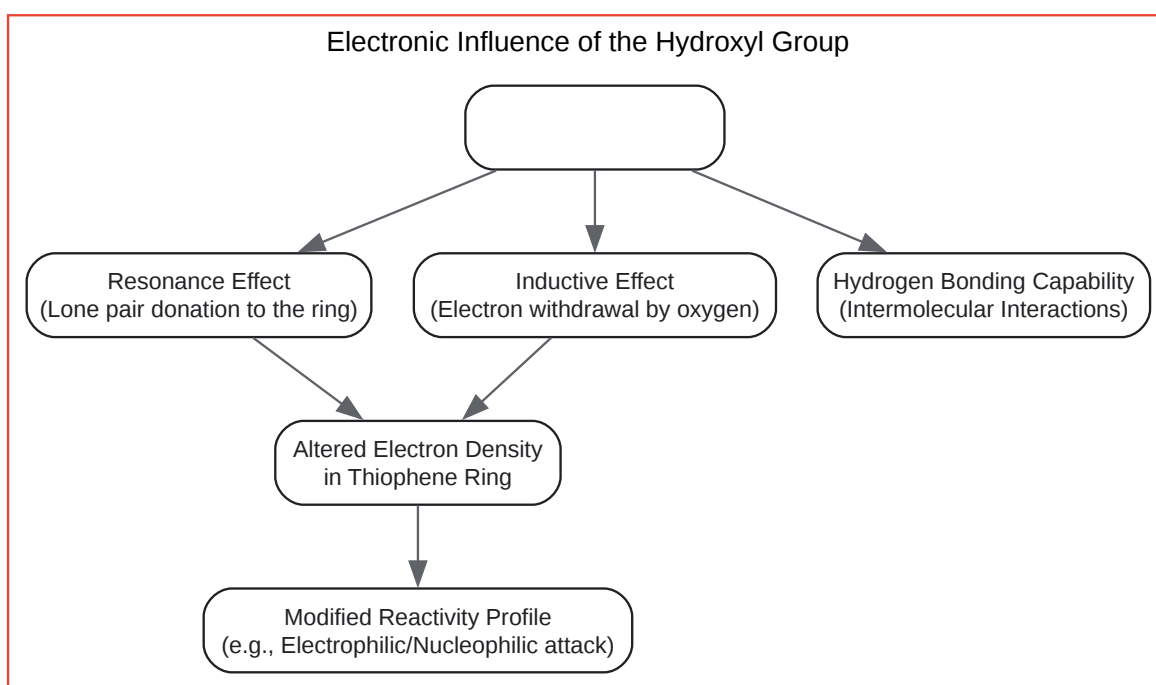
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Computational workflow for tautomer analysis.

Structural and Electronic Properties: A DFT Perspective

Density functional theory (DFT) is a powerful tool for elucidating the structural and electronic properties of molecules. While specific DFT data for **thiophen-3-ol** is sparse, we can infer its properties by comparing it with the well-studied thiophene and its derivatives. The introduction of a hydroxyl group at the 3-position is expected to significantly influence the electron distribution within the thiophene ring, impacting its reactivity and intermolecular interactions.

The signaling pathway below illustrates the electronic effects of the hydroxyl substituent on the thiophene ring, leading to changes in its reactivity profile.



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Influence of the hydroxyl group on thiophene.

Comparative Data Tables

To provide a quantitative comparison, the following tables summarize key computational data for thiophene as a baseline and representative data for a generic substituted thiophenol, which can serve as an analogue for **thiophen-3-ol** in the absence of specific data.

Table 1: Calculated Geometric Parameters (Bond Lengths in Å and Angles in °)

Parameter	Thiophene (Reference)	Representative Thiophenol (Analogue)	Thiophen-3(2H)-one (Keto Tautomer - Predicted)
C2-C3	1.370	~1.38	~1.50
C3-C4	1.423	~1.41	~1.35
C4-C5	1.370	~1.38	~1.45
C2-S	1.714	~1.72	~1.80
C5-S	1.714	~1.72	~1.75
C3-O	-	~1.36	~1.22 (C=O)
\angle C2-S-C5	92.2	~92.0	~91.0
\angle S-C2-C3	111.5	~111.0	~110.0
\angle C2-C3-C4	112.5	~113.0	~115.0

Note: Data for the representative thiophenol and thiophen-3(2H)-one are estimations based on general principles and data from related structures due to the absence of specific literature values for **thiophen-3-ol**.

Table 2: Calculated Electronic Properties (Energies in eV)

Property	Thiophene (Reference)	Representative Thiophenol (Analogue)
HOMO Energy	-6.87	~ -6.5
LUMO Energy	-1.18	~ -1.0
HOMO-LUMO Gap	5.69	~ 5.5
Dipole Moment (Debye)	0.55	~ 1.5 - 2.0

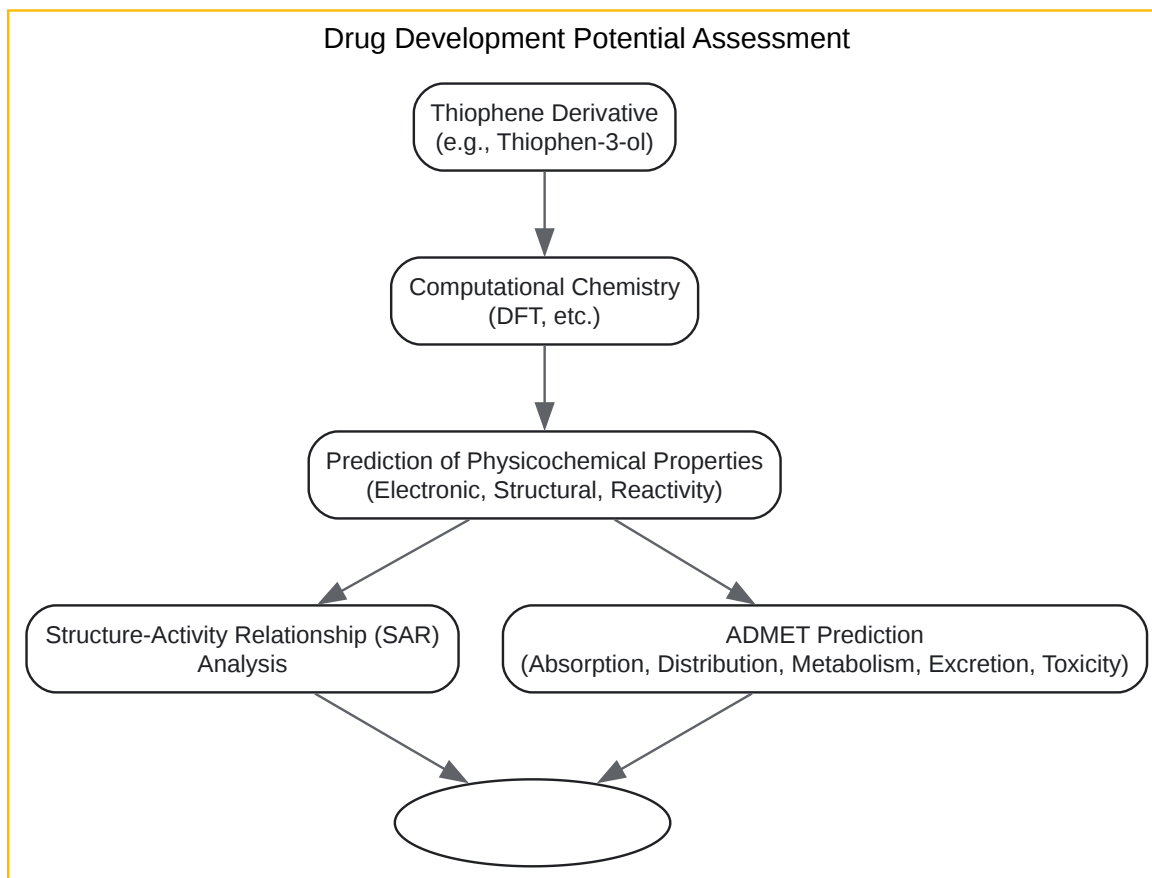
Note: Values for the representative thiophenol are approximate and intended for comparative purposes.

Comparison with Alternative Thiophene Derivatives

The properties of **thiophen-3-ol** can be further understood by comparing it to other substituted thiophenes that have been the subject of computational studies. For instance, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid have been studied to understand their differential reactivity. The position of the substituent dramatically affects the electronic distribution and, consequently, the molecule's interaction with other reagents.

Similarly, computational studies on thiophene oligomers have been conducted to evaluate their performance as corrosion inhibitors. These studies often focus on parameters like the HOMO and LUMO energies to predict the efficiency of electron transfer to a metal surface. The presence of a hydroxyl group in **thiophen-3-ol** suggests it could also have interesting interfacial properties.

The logical relationship for evaluating the potential of a thiophene derivative in a specific application, such as drug design, is outlined below.



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